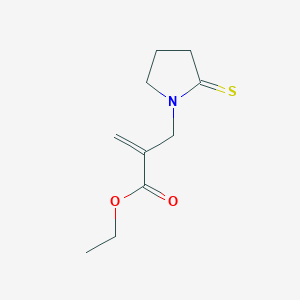

Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate

Description

Bisphenol A diglycidyl ether is an organic compound that serves as a key component in many epoxy resin formulations. It is a colorless, viscous liquid, although commercial samples can appear pale straw-colored. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance.

Properties

CAS No. |

105284-81-9 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.3 g/mol |

IUPAC Name |

ethyl 2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]prop-2-enoate |

InChI |

InChI=1S/C10H15NO2S/c1-3-13-10(12)8(2)7-11-6-4-5-9(11)14/h2-7H2,1H3 |

InChI Key |

SUILLIRPBMOEJB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)CN1CCCC1=S |

Canonical SMILES |

CCOC(=O)C(=C)CN1CCCC1=S |

Synonyms |

1-Pyrrolidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the following steps:

Reaction with Epichlorohydrin: Bisphenol A reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form bisphenol A diglycidyl ether.

Purification: The crude product is then purified to remove any unreacted bisphenol A and by-products.

The reaction conditions generally include maintaining a temperature range of 50-70°C and using an excess of epichlorohydrin to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of bisphenol A diglycidyl ether involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations. The final product is often subjected to further purification steps, such as distillation or crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Bisphenol A diglycidyl ether undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: This is the most common reaction, where the epoxide rings are opened by nucleophiles such as amines, acids, or alcohols.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of bisphenol A and glycerol derivatives.

Polymerization: It can polymerize to form high molecular weight epoxy resins when reacted with curing agents.

Common Reagents and Conditions

Amines: Used in curing reactions to form cross-linked epoxy networks.

Acids: Can catalyze the ring-opening of the epoxide groups.

Alcohols: React with the epoxide groups to form ether linkages.

Major Products Formed

Epoxy Resins: Formed through polymerization and curing reactions.

Hydrolyzed Products: Bisphenol A and glycerol derivatives from hydrolysis reactions.

Scientific Research Applications

Bisphenol A diglycidyl ether has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of epoxy resins, which are studied for their mechanical and thermal properties.

Biology: Investigated for its potential endocrine-disrupting effects and its interactions with biological molecules.

Medicine: Explored for its use in dental materials and medical adhesives due to its strong bonding properties.

Mechanism of Action

The primary mechanism of action of bisphenol A diglycidyl ether involves the opening of its epoxide rings, which can then react with various nucleophiles. This reactivity is the basis for its use in forming cross-linked polymer networks in epoxy resins. The compound can also interact with biological molecules, potentially disrupting endocrine functions by mimicking or interfering with hormone activity .

Comparison with Similar Compounds

Similar Compounds

Bisphenol F diglycidyl ether: Similar in structure but derived from bisphenol F instead of bisphenol A.

Epichlorohydrin: A precursor in the synthesis of bisphenol A diglycidyl ether.

Bisphenol A: The starting material for the synthesis of bisphenol A diglycidyl ether.

Uniqueness

Bisphenol A diglycidyl ether is unique due to its specific reactivity and the properties it imparts to epoxy resins. Its ability to form strong, durable, and chemically resistant materials makes it indispensable in various industrial applications. Additionally, its potential biological effects distinguish it from other similar compounds, warranting further research into its safety and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.